3,5-Dichloro-4-hydrazinylbenzenesulfonamide
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Overview
Description
3,5-Dichloro-4-hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S It is characterized by the presence of two chlorine atoms, a hydrazinyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydrazinylbenzenesulfonamide typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3,5-Dichloro-4-hydrazinylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydrazinylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzenesulfonamide
- 3,5-Dichloro-4-hydroxybenzenesulfonamide
- 3,5-Dichloro-4-aminobenzenesulfonamide
Uniqueness
3,5-Dichloro-4-hydrazinylbenzenesulfonamide is unique due to the presence of both hydrazinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these groups.
Properties
Molecular Formula |
C6H7Cl2N3O2S |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
3,5-dichloro-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C6H7Cl2N3O2S/c7-4-1-3(14(10,12)13)2-5(8)6(4)11-9/h1-2,11H,9H2,(H2,10,12,13) |
InChI Key |
LLBRFMWUYOCXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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